physicochemical properties of 3-Bromo-5-(4-methoxyphenyl)pyridine
physicochemical properties of 3-Bromo-5-(4-methoxyphenyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(4-methoxyphenyl)pyridine
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active molecules. 3-Bromo-5-(4-methoxyphenyl)pyridine is a heterocyclic building block that combines the pyridine core with a bromo-substituent, offering a reactive handle for further chemical modification via cross-coupling reactions, and a methoxyphenyl group, a common feature in many kinase inhibitors and other targeted therapies.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the key . We will explore the causality behind why each property is critical for preclinical development, from influencing formulation strategies to predicting pharmacokinetic behavior. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of these parameters, ensuring that research teams can generate reliable and reproducible data to drive their projects forward.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular and structural identity. These core identifiers are crucial for registration, sourcing, and computational modeling.
Chemical Structure:
Table 1: Core Molecular Identifiers for 3-Bromo-5-(4-methoxyphenyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 452972-07-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀BrNO | [1][3] |
| Molecular Weight | 264.12 g/mol | [1] |
| Exact Mass | 262.99500 Da | [4] |
Thermal Properties: Melting and Flash Point
Thermal characteristics are fundamental physical properties that provide insights into the purity, crystalline nature, and handling safety of a compound.
Melting Point (Mp)
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C)[5]. A broad melting range or a depressed melting point is a strong indicator of impurities[5]. This parameter is therefore a critical first-pass assessment of sample purity following synthesis and is vital for developing solid dosage forms. While no experimental melting point for 3-Bromo-5-(4-methoxyphenyl)pyridine is currently published in the cited literature[4], its determination is a mandatory step in its characterization.
This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs[6][7].
Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are visually observed[6].
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize it with a mortar and pestle[7].
-
Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube down a long, narrow tube (e.g., a cut PVC pipe) several times, allowing it to bounce on the benchtop. The final packed sample height should be 2-3 mm[7].
-
Apparatus Setup: Place the loaded capillary tube into a slot in the melting point apparatus[7].
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (10-20°C per minute) to find a rough range[5][7]. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium[7].
-
Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample has liquefied. The melting point is reported as the range T1 - T2[8].
Caption: Workflow for Melting Point Determination.
Flash Point
The flash point is the lowest temperature at which a substance's vapors will ignite in the presence of an ignition source. This is a critical safety parameter for handling and storage.
-
Flash Point: 163.3°C[4]
Lipophilicity: The Partition Coefficient (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity for a neutral compound. For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for both the ionized and non-ionized forms[9][10]. These values are key components of predictive models like Lipinski's "Rule of Five"[10].
The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning[10][11].
Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After agitation to reach equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition or distribution coefficient[9][11].
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD measurement) for 24 hours to ensure mutual saturation. Allow the phases to separate completely[10].
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO)[10].
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution. The final concentration should be detectable by the chosen analytical method.
-
Equilibration: Cap the vial and shake it mechanically at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours). Avoid vigorous shaking that could lead to emulsion formation[12].
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers for analysis. Be cautious to avoid cross-contamination between phases[11].
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve in each phase is required for accurate quantification.
-
Calculation:
-
LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Caption: Workflow for LogP/LogD Shake-Flask Method.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to failed in vitro assays, challenging formulation development, and inadequate in vivo exposure[13][14]. It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used in early discovery to rank compounds[13][15].
-
Thermodynamic (Equilibrium) Solubility: The true saturation concentration of a compound in equilibrium with its solid form. It is considered the "gold standard" for development and is measured over a longer incubation period[13][15].
This protocol is designed to determine the equilibrium solubility, which is crucial for biopharmaceutical classification (BCS)[12].
Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured[12][14].
Methodology:
-
System Setup: Add an excess of the solid 3-Bromo-5-(4-methoxyphenyl)pyridine to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 are recommended for BCS classification)[12]. Ensure enough solid is present so that it remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C)[12]. Agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration should be checked at different time points (e.g., 24h, 48h) to confirm a plateau has been reached[12].
-
Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw a sample and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated method like HPLC-UV or LC-MS against a standard calibration curve.
-
Data Reporting: The resulting concentration is reported as the equilibrium solubility in µg/mL or µM at the specific pH and temperature.
Caption: Workflow for Thermodynamic Solubility Assay.
Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 3-Bromo-5-(4-methoxyphenyl)pyridine, the nitrogen atom in the pyridine ring is basic and can be protonated. Knowing the pKa is essential to predict the compound's charge state at physiological pH. This, in turn, profoundly affects its solubility, membrane permeability, and potential for ionic interactions with biological targets[16]. Estimating the pKa based on similar functional groups is a useful first step, but experimental determination is required for accuracy[17].
Potentiometric titration is a high-precision technique for determining pKa values[18].
Principle: The compound is dissolved in a solution and titrated with a standardized acid or base. The change in pH is monitored with a pH electrode, and the pKa is determined from the inflection point of the resulting titration curve[18].
Methodology:
-
Solution Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent, often a co-solvent mixture like methanol/water if aqueous solubility is low. Ensure the solution is free of carbonate, especially when titrating with a base[18].
-
Titration: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound) using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.
Caption: Workflow for pKa Determination by Potentiometry.
Conclusion
3-Bromo-5-(4-methoxyphenyl)pyridine is a valuable building block for drug discovery programs. A thorough understanding and precise measurement of its physicochemical properties are not merely academic exercises; they are prerequisites for successful drug development. The properties of melting point, lipophilicity (LogP/D), aqueous solubility, and ionization constant (pKa) collectively govern a molecule's journey from a laboratory flask to a potential therapeutic agent. By employing the robust, validated protocols detailed in this guide, research teams can generate the high-quality data needed to assess drug-likeness, guide formulation development, and build predictive ADME models, ultimately accelerating the path to viable clinical candidates.
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